Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a methanone derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked to a pyrrolidine ring substituted with a 3-chloropyridin-4-yloxy moiety. The compound’s design leverages the piperonyl group’s metabolic stability and the pyrrolidine scaffold’s conformational flexibility, which are common in drug discovery .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-13-8-19-5-3-14(13)24-12-4-6-20(9-12)17(21)11-1-2-15-16(7-11)23-10-22-15/h1-3,5,7-8,12H,4,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXXMHNJSBRRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS) . The pyrrolidine ring can be introduced via a Pd-catalyzed C-N cross-coupling reaction . The final step involves the attachment of the chloropyridine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and bromination steps, as well as the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chloropyridine group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its structural characteristics allow it to interact with biological targets effectively.
Neuropharmacological Potential
Research indicates that compounds with similar structural motifs have been effective in modulating neurotransmitter systems. The incorporation of the pyrrolidine ring may enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions such as epilepsy and anxiety disorders.
- Antiepileptic Activity :
- Anxiolytic Effects :
Synthetic Organic Chemistry
The synthesis of benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves advanced organic synthesis techniques.
Synthesis Techniques
The compound can be synthesized through various methods including:
- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds between the dioxole and pyridine components.
- Aldol Condensation : This method has been employed to create complex structures efficiently by forming β-hydroxy ketones which can be dehydrated to yield the final product .
Case Studies
Several case studies have highlighted the effectiveness of compounds with similar structures:
- Case Study 1: Anticonvulsant Activity
- Case Study 2: Structure-Activity Relationship (SAR) Studies
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares core structural motifs with several analogs synthesized in the evidence:
- Piperonyl-pyrrolidine/pyrazoline hybrids: 4a–e (): These β-lactam derivatives feature a piperonyl group attached to pyrazoline rings substituted with morpholino, piperidin-1-yl, or pyrrolidin-1-yl groups. Unlike the target compound, they lack the 3-chloropyridin-4-yloxy substitution but share the pyrrolidine/methanone linkage . F7 (): (2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinolin-4-yl)(pyrrolidin-1-yl)methanone includes a quinoline ring instead of pyridine, reducing electronic effects compared to the 3-chloropyridin-4-yloxy group . MDPV (): (R/S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one is a psychoactive cathinone derivative with a pentanone chain instead of a methanone-pyrrolidine-pyridine system .
Pharmacological Profiles
Key Observations :
- The piperonyl-pyrrolidine scaffold is versatile, with activity modulated by substituents. For example: 4c’s 4-hydroxypiperidine enhances antibacterial potency, while F7’s quinoline moiety drives tubulin inhibition . The 3-chloropyridin-4-yloxy group in the target compound may improve CNS penetration or target kinase pathways, though this requires validation.
Key Observations :
- High-yielding syntheses (e.g., 95% for 4c ) often use mild conditions and stable intermediates.
Biological Activity
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines a benzo[d][1,3]dioxole moiety with a pyrrolidine ring and a chloropyridine group, suggesting diverse biological activities, particularly in neurological and anti-cancer domains.
Chemical Structure
The compound can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results against various cancer cell lines. In one study, compounds with similar structural features demonstrated IC50 values lower than those of standard drugs like doxorubicin:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 | |
| Doxorubicin | MCF7 | 4.56 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism of action for benzo[d][1,3]dioxole derivatives often involves the inhibition of key proteins involved in cell proliferation and survival. For example:
- EGFR Inhibition : Many compounds in this class target the epidermal growth factor receptor (EGFR), which is crucial for cancer cell signaling pathways.
- Apoptosis Pathways : Studies have shown that these compounds can modulate the expression of Bcl-2 family proteins (Bax and Bcl-2), leading to increased apoptosis in cancer cells .
Neurotransmitter Modulation
The presence of the chloropyridine group suggests potential interactions with neurotransmitter systems. Compounds containing similar moieties have been investigated for their effects on neurotransmitter receptors, indicating possible applications in treating neurological disorders.
Study 1: Anticancer Properties
In a comparative study of various benzo[d][1,3]dioxole derivatives, several were identified as having significant anti-proliferative effects against breast cancer cell lines (MCF7 and MDA-MB-231). The combination of these compounds with doxorubicin showed synergistic effects, enhancing cytotoxicity compared to either agent alone .
Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological potential of similar compounds. The results indicated that these derivatives could modulate serotonin and dopamine receptors, suggesting their use in treating mood disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Methodology : The compound can be synthesized via multistep coupling reactions , such as Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., benzo[d][1,3]dioxol-5-yl moiety) and Buchwald-Hartwig amination for pyrrolidine-pyridyl ether linkages. Key steps include:
- Use of Pd(OAc)₂/XPhos catalytic systems for cross-coupling reactions in dioxane/water mixtures at 100°C .
- Purification via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
- Critical Parameters : Reaction temperature, catalyst loading, and solvent polarity significantly impact yield and purity.
Q. Which spectroscopic techniques are essential for structural validation?
- Key Techniques :
- NMR (¹H/¹³C) : Assign stereochemistry of the pyrrolidine ring and verify substitution patterns on the pyridyl and benzo[d][1,3]dioxolyl groups .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ = 467.1641 observed in HRMS) and detect impurities .
- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1650–1750 cm⁻¹) .
Q. What safety protocols are critical during handling?
- Recommendations :
- Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact risks .
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .
- Follow SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How can computational modeling predict SAR for analogs targeting orexin receptors?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions between the pyrrolidine methanone core and receptor binding pockets (e.g., hydrophobic pockets in dual orexin antagonists) .
- DFT Calculations : Optimize ground-state geometries and calculate dipole moments to assess electronic effects of substituents (e.g., 3-chloropyridyl vs. 4-methoxyphenyl) .
Q. How do crystal packing patterns influence solid-state stability?
- Analysis Tools :
- Mercury CSD : Visualize intermolecular interactions (e.g., π-π stacking between benzo[d][1,3]dioxolyl groups) and calculate void volumes to assess crystallinity .
- Hirshfeld Surface Analysis : Quantify hydrogen-bonding (C-H···O) and halogen-bonding (Cl···π) contributions to lattice energy .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Approaches :
- Purity Verification : Re-analyze disputed batches via HPLC (≥95% purity threshold) to exclude side-products (e.g., dechlorinated analogs) .
- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. CHO), buffer conditions (pH 7.4 vs. 6.8), and endpoint measurements (e.g., fluorescence vs. radioligand binding) .
Q. How can conformational analysis optimize the pyrrolidine ring for target binding?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
